molecular formula C22H20Cl2N4O3 B12164160 methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

Cat. No.: B12164160
M. Wt: 459.3 g/mol
InChI Key: KWINKALUJWNTJI-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, an imidazopyridine core, and a benzoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multiple steps:

    Formation of the Imidazopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazopyridine intermediate.

    Coupling with Benzoate Ester: The final step involves coupling the imidazopyridine derivative with methyl 4-methylbenzoate under conditions that facilitate the formation of the ester bond, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester or the imidazopyridine core, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the dichlorophenyl group or the imidazopyridine ring, potentially converting them to less oxidized forms.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like nitro, bromo, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials or catalysts.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug development. It could be explored for its activity against specific enzymes or receptors.

Medicine

In medicine, the compound may have therapeutic potential due to its ability to interact with biological targets. Research could focus on its efficacy and safety as a pharmaceutical agent.

Industry

Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate likely involves binding to specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the imidazopyridine core may facilitate interactions with hydrophobic pockets or active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate: Unique due to its specific substitution pattern and ester functionality.

    Methyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methyl group on the benzoate ring.

    Ethyl 3-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H20Cl2N4O3

Molecular Weight

459.3 g/mol

IUPAC Name

methyl 3-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C22H20Cl2N4O3/c1-12-6-7-13(21(29)31-2)10-17(12)27-22(30)28-9-8-16-19(26-11-25-16)20(28)14-4-3-5-15(23)18(14)24/h3-7,10-11,20H,8-9H2,1-2H3,(H,25,26)(H,27,30)

InChI Key

KWINKALUJWNTJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)Cl)Cl)N=CN3

Origin of Product

United States

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